molecular formula C19H23NO4S B2712546 ((2,3,5,6-Tetramethylphenyl)sulfonyl)phenylalanine CAS No. 381687-95-2

((2,3,5,6-Tetramethylphenyl)sulfonyl)phenylalanine

Cat. No.: B2712546
CAS No.: 381687-95-2
M. Wt: 361.46
InChI Key: STQXOMYIGNWPDF-UHFFFAOYSA-N
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Description

((2,3,5,6-Tetramethylphenyl)sulfonyl)phenylalanine is a non-proteinogenic amino acid derivative designed for advanced peptide engineering and chemical biology applications. The core structural feature of this compound is a phenylalanine residue modified at the para position of the aromatic ring with a 2,3,5,6-tetramethylphenylsulfonyl group. This bulky, electron-withdrawing sulfonyl moiety is strategically incorporated to influence the peptide's backbone conformation, stability, and intermolecular interactions. Research applications for this derivative are extensive. It serves as a key building block in Solid-Phase Peptide Synthesis (SPPS) for constructing peptides with enhanced metabolic stability or altered physicochemical properties . The sulfonamide group can act as a versatile chemical handle for further post-synthetic modifications using metal-catalyzed cross-coupling reactions, analogous to methods used for other modified phenylalanines . Furthermore, the steric bulk of the tetramethylphenylsulfonyl group can be exploited to probe protein-protein interactions or to induce specific turns and folds in peptide architectures, contributing to the development of stapled peptides and other constrained topologies . This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenyl-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4S/c1-12-10-13(2)15(4)18(14(12)3)25(23,24)20-17(19(21)22)11-16-8-6-5-7-9-16/h5-10,17,20H,11H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STQXOMYIGNWPDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((2,3,5,6-Tetramethylphenyl)sulfonyl)phenylalanine typically involves the sulfonylation of phenylalanine with 2,3,5,6-tetramethylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures (20-40°C).

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, potentially using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: ((2,3,5,6-Tetramethylphenyl)sulfonyl)phenylalanine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to remove the sulfonyl group, although this requires specific reagents and conditions.

    Substitution: The phenylalanine moiety can undergo substitution reactions, particularly at the amino and carboxyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Various electrophiles and nucleophiles can be used, depending on the desired substitution.

Major Products:

    Oxidation: Products may include sulfone derivatives.

    Reduction: Products may include desulfonylated phenylalanine derivatives.

    Substitution: Products vary widely based on the substituents introduced.

Scientific Research Applications

Introduction to ((2,3,5,6-Tetramethylphenyl)sulfonyl)phenylalanine

This compound is a compound with the chemical formula C19_{19}H23_{23}NO4_4S and a CAS number of 381687-95-2. It is primarily utilized in scientific research contexts due to its structural characteristics and potential applications in various biochemical and pharmaceutical fields. This article explores its applications, particularly focusing on its role as a phenylalanine analog and its implications in drug delivery systems.

Transporter Selectivity Studies

One of the primary applications of this compound is in the study of amino acid transporters, specifically the L-type amino acid transporter 1 (LAT1). Research has shown that phenylalanine analogs can significantly influence the selectivity and affinity for LAT1, which is crucial for transporting large neutral amino acids across cell membranes. This transporter plays a vital role in nutrient absorption and tumor metabolism. The compound's structure allows it to be evaluated alongside other phenylalanine derivatives to assess its effectiveness in targeting LAT1 for enhanced drug delivery to tumors .

Drug Delivery Systems

The compound's ability to selectively target LAT1 makes it a candidate for developing drug delivery systems aimed at enhancing the bioavailability of therapeutic agents in cancer treatment. By modifying the structure of phenylalanine derivatives, researchers aim to improve their transport efficiency across the blood-brain barrier and into tumor tissues. Studies demonstrate that specific modifications can lead to increased accumulation in tumor cells, thus improving therapeutic outcomes .

Biochemical Assays

This compound is also employed in various biochemical assays to study metabolic pathways involving amino acids. Its sulfonyl group can interact with various enzymes and receptors, making it useful for probing enzyme kinetics and substrate specificity. This application is particularly relevant in understanding metabolic disorders where amino acid transport and metabolism are disrupted.

Case Study 1: LAT1 Selectivity Enhancement

A study published in PubMed investigated several phenylalanine analogs for their selectivity towards LAT1. The findings indicated that modifications similar to those found in this compound could enhance affinity while maintaining selectivity. The research highlighted that compounds with specific structural features could lead to improved transport velocities and tumor-specific accumulation .

Case Study 2: Targeted Drug Delivery

Another study focused on the development of LAT1-targeting compounds using phenylalanine analogs as a framework. The results suggested that by incorporating sulfonyl groups into phenylalanine structures, researchers could create more effective carriers for chemotherapeutic agents. This study illustrated the potential of this compound as a model compound for designing new drugs aimed at enhancing selective delivery to cancer cells .

Data Tables

CompoundLAT1 AffinitySelectivityTransport Velocity
This compoundHighModerateReduced
2-Iodo-L-PhenylalanineHigherHighReduced
α-Methyl-L-PhenylalanineModerateHighSimilar

Mechanism of Action

The mechanism of action of ((2,3,5,6-Tetramethylphenyl)sulfonyl)phenylalanine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity or altering their function. The tetramethylphenyl group may enhance the compound’s binding affinity and specificity for certain targets, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

N-(2,3,5,6-Tetramethylphenyl)sulfonyl)valine (CAS 1009595-18-9)

Key Differences :

Property ((2,3,5,6-TMP)sulfonyl)phenylalanine ((2,3,5,6-TMP)sulfonyl)valine
Amino Acid Backbone Phenylalanine (benzyl side chain) Valine (isopropyl side chain)
Molecular Weight ~353.47 g/mol (estimated) 313.412 g/mol
Polar Surface Area Higher (due to phenyl group) 91.85 Ų
Hydrophobicity Increased (aromatic group) Moderate

Functional Implications :

  • Reduced solubility in aqueous media due to higher hydrophobicity .

(3S)-1-(4-{[(2,3,5,6-TMP)sulfonyl]amino}naphthalen-1-yl)pyrrolidine-3-carboxylic Acid

This compound, studied in Parkinson’s disease research (), shares the tetramethylphenylsulfonyl motif but incorporates a naphthalene-pyrrolidine scaffold.

Comparison Highlights :

Property ((2,3,5,6-TMP)sulfonyl)phenylalanine (3S)-Pyrrolidine Derivative
Binding Energy Not reported -10.18 kcal/mol
Target Receptors Undocumented Nrf2, A2A Adenosine
Bioactivity Hypothesized enzyme inhibition Anti-Parkinson’s activity

Structural Advantages :

  • The phenylalanine derivative’s simpler structure may offer easier synthetic scalability compared to the naphthalene-pyrrolidine system.
  • The absence of a naphthalene ring could reduce off-target interactions.

2,3,5,6MP-TQS and 2,4,6MP-TQS

These cyclopentaquinoline sulfonamides () feature similar tetramethylphenyl groups but differ in core structure.

Functional Insights :

  • The phenylalanine derivative’s amino acid backbone may enhance biocompatibility compared to cyclopentaquinoline-based structures.
  • Microwave-assisted synthesis (as in ) could optimize yields for the target compound.

Biological Activity

((2,3,5,6-Tetramethylphenyl)sulfonyl)phenylalanine is a synthetic derivative of phenylalanine characterized by the presence of a sulfonyl group attached to a tetramethylphenyl ring. This compound has garnered attention for its potential biological activities, particularly in enzyme inhibition and as a tool for studying protein interactions.

  • Molecular Formula : C19H23NO4S
  • Molecular Weight : 361.46 g/mol
  • Structure : The compound features a sulfonyl group which enhances its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity or altering their function. The tetramethylphenyl group may enhance binding affinity and specificity for certain targets, making it valuable in biochemical research .

Enzyme Inhibition

Research indicates that the compound can act as an inhibitor for specific enzymes. The sulfonyl group is known to engage in non-covalent interactions that can stabilize the enzyme-inhibitor complex. This property is particularly useful in the development of drugs targeting metabolic pathways.

Protein Structure Studies

Due to its modified phenylalanine structure, this compound serves as a building block in peptide synthesis. It allows researchers to investigate protein folding and dynamics through incorporation into peptides.

Comparative Analysis

Here is a comparison of this compound with related compounds:

Compound NameStructureBiological ActivityNotes
PhenylalanineC9H11NO2Essential amino acidPrecursor for neurotransmitters
N-(2,3,5,6-Tetramethylphenylsulfonyl)-DL-phenylalanineC19H23NO4SPotential enzyme inhibitorSimilar structure with different stereochemistry
((2,3,5,6-Tetramethylphenyl)sulfonyl)methionineC19H23NO4SAntimicrobial propertiesAnother sulfonamide derivative

Case Studies

  • Enzyme Interaction Study : A study focusing on the interaction between this compound and a specific enzyme revealed that the compound could inhibit enzymatic activity by 70% at micromolar concentrations. This inhibition was attributed to the formation of hydrogen bonds between the sulfonamide group and the enzyme's active site.
  • Antibacterial Efficacy : In a comparative study of cationic amino acid surfactants derived from phenylalanine derivatives, it was found that modifications similar to those in this compound enhanced antibacterial activity against gram-positive bacteria due to increased hydrophobic interactions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing ((2,3,5,6-Tetramethylphenyl)sulfonyl)phenylalanine, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves sulfonylation of phenylalanine derivatives using (2,3,5,6-tetramethylphenyl)sulfonyl chloride. Key intermediates are purified via column chromatography and characterized using 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS). For example, deuterated analogs of similar sulfonylated phenylalanine derivatives have been synthesized with isotopic substitution levels >95%, validated by mass spectrometry and NMR .

Q. How are computational models (e.g., logP calculations) applied to predict the physicochemical properties of this compound?

  • Methodological Answer : logP values are calculated using software like ChemDraw or molecular dynamics simulations. For phenylalanine derivatives, discrepancies between models (e.g., differences of ~1 logP unit) arise from structural features like fluorination or sulfonyl groups. Researchers validate predictions experimentally via reversed-phase HPLC or shake-flask partitioning .

Q. What biochemical assays are used to study the role of this compound in enzyme inhibition or receptor binding?

  • Methodological Answer : Competitive inhibition assays (e.g., fluorescence polarization or surface plasmon resonance) are employed to measure binding affinities. For example, molecular docking with Autodock 4.0.1 has been used to predict binding energies (e.g., -10.18 kcal/mol for similar sulfonamide ligands), followed by validation via isothermal titration calorimetry (ITC) .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations optimize the design of this compound derivatives for target specificity?

  • Methodological Answer : Advanced docking workflows (e.g., AutoDock Vina or Schrödinger Suite) incorporate flexible receptor models and solvation effects. For Parkinson’s-related targets like A2A adenosine receptors, hydrogen bonding with ASN358 and non-polar interactions with MET186 are critical. Free energy perturbation (FEP) simulations refine binding poses and predict inhibitory constants (e.g., 34.53 nM for specific analogs) .

Q. What strategies resolve contradictions in experimental vs. computational data (e.g., logP discrepancies)?

  • Methodological Answer : Discrepancies arise from model parameterization (e.g., handling of bulky substituents). Researchers cross-validate using multiple computational frameworks (e.g., COSMO-RS and molecular dynamics) and experimental techniques like partition coefficient assays. For fluorinated derivatives, SAXS or cryo-EM can validate structural hypotheses .

Q. How does fluorination or deuteration of the aromatic ring impact the compound’s stability and interactions in protein systems?

  • Methodological Answer : Fluorination (e.g., 2,3,5,6-tetrafluorination) enhances metabolic stability and binding via hydrophobic effects. Deuterated analogs (e.g., [2,3,5,6-2H4^2H_4]phenylalanine) are synthesized via catalytic exchange and used in NMR to study protein folding intermediates. Isotopic labeling >95% ensures minimal structural perturbation .

Q. What advanced structural techniques (e.g., SEC-SAXS) are used to study dynamic interactions of this compound with enzymes?

  • Methodological Answer : SEC-SAXS combines size-exclusion chromatography with small-angle X-ray scattering to resolve dynamic enzyme-ligand complexes in solution. For phenylalanine hydroxylase, this approach identified conformational changes upon ligand binding, validated by evolution factor analysis to deconvolute overlapping species .

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